molecular formula C29H48O3 B15124925 Cholest-5-ene-3,19-diol,3-acetate, (3b)-

Cholest-5-ene-3,19-diol,3-acetate, (3b)-

Cat. No.: B15124925
M. Wt: 444.7 g/mol
InChI Key: ZUYKAEVLUWUNMD-AYOWIUTNSA-N
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Description

Cholest-5-ene-3,19-diol,3-acetate, (3β)- is a sterol derivative characterized by a cholestane backbone (27 carbons) with hydroxyl groups at positions 3β and 19, and an acetyl group esterified at the 3β-hydroxyl. This compound is structurally related to cholesterol but distinguished by the additional 19-hydroxyl group and acetylation at C2. It has been identified in microbial transformation studies and marine organisms, such as gorgonian corals of the genus Junceella . The 19-hydroxylation and acetylation influence its physicochemical properties, metabolic stability, and biological activity, making it distinct from simpler sterols like cholesterol or cholesteryl acetate.

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

[(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23?,24+,25-,26+,27+,28-,29-/m1/s1

InChI Key

ZUYKAEVLUWUNMD-AYOWIUTNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)CO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-3,19-diol,3-acetate, (3b)- typically involves the acetylation of 19-hydroxycholesterol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for Cholest-5-ene-3,19-diol,3-acetate, (3b)- are not well-documented in the literature. the general approach would involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3,19-diol,3-acetate, (3b)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halides and amines.

Mechanism of Action

Comparison with Similar Compounds

19-Hydroxycholesterol [(3β)-Cholest-5-ene-3,19-diol]

  • Structure : Shares the cholestane backbone with hydroxyl groups at C3β and C19 but lacks the 3-acetate group.
  • Source: Biosynthesized via microbial transformations (e.g., Nocardia spp.) and isolated from marine organisms .
  • Key Differences :
    • The absence of the 3-acetate group reduces lipophilicity compared to the acetylated derivative.
    • 19-Hydroxycholesterol is a metabolic intermediate in steroid degradation pathways, whereas the acetylated form may exhibit enhanced membrane permeability and altered receptor interactions .

Cholesteryl Acetate [(3β)-Cholest-5-en-3-yl acetate]

  • Structure : Contains a cholestane backbone with a 3β-acetate group but lacks the 19-hydroxyl.
  • Source : Synthetic derivative of cholesterol, widely used in lipid metabolism studies .
  • Key Differences: The absence of the 19-hydroxyl group simplifies its metabolic fate, as it cannot undergo further oxidation at C17. Cholesteryl acetate is more lipophilic than 19-hydroxycholesterol derivatives, favoring storage in lipid droplets rather than enzymatic processing .

Junceellosides (e.g., Junceelloside B and C)

  • Structure: Cholestane-based glycosides with 19-hydroxyl groups and acetylated sugar moieties (e.g., 4′-O-acetyl-β-D-arabinopyranosyl) .
  • Source : Isolated from gorgonian corals (Junceella spp.).
  • Key Differences: Glycosylation at C3 introduces polar sugar residues, enhancing water solubility compared to non-glycosylated acetylated sterols. Biological activity: Junceellosides exhibit anti-inflammatory and cytotoxic properties, likely due to combined glycosylation and acetylation patterns .

Androst-5-ene-3,19-diol,3-acetate, (3β)-

  • Structure : Androstane backbone (C19) with 3β-acetate and 19-hydroxyl groups.
  • Source : Detected in pyrolysis studies of plant materials .
  • Key Differences :
    • The shorter C19 skeleton limits interactions with sterol-binding proteins tailored for cholestane derivatives.
    • Androstane derivatives are precursors to sex hormones, whereas cholestane derivatives are linked to membrane integrity and bile acid synthesis .

Structural and Functional Data Table

Compound Name Molecular Formula Functional Groups Source Biological Role/Activity References
Cholest-5-ene-3,19-diol,3-acetate C₂₉H₄₆O₃ 3β-acetate, 19-OH Marine corals, microbial Antimicrobial, metabolic intermediate
19-Hydroxycholesterol C₂₇H₄₆O₂ 3β-OH, 19-OH Microbial, marine Steroid degradation intermediate
Cholesteryl Acetate C₂₉H₄₈O₂ 3β-acetate Synthetic, mammalian Lipid storage, membrane studies
Junceelloside B C₃₉H₆₂O₉ 3β-glycoside, 19-OH, 4′-O-acetyl Marine corals Anti-inflammatory, cytotoxic
Androst-5-ene-3,19-diol,3-acetate C₂₁H₃₂O₃ 3β-acetate, 19-OH Plant pyrolysis Hormone precursor

Research Findings and Implications

  • Metabolic Stability: The 3-acetate group in Cholest-5-ene-3,19-diol,3-acetate enhances resistance to hydrolysis by esterases compared to non-acetylated 19-hydroxycholesterol, as observed in microsomal studies .
  • Biological Activity : 19-Hydroxylation is rare in animal sterols but common in marine steroids, suggesting ecological roles in coral defense mechanisms .
  • Structural Analogues : Androstane derivatives lack the cholestane side chain, limiting their utility in cholesterol-related metabolic studies but highlighting their role in hormone synthesis .

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